molecular formula C8H5NO5S B1297030 3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide CAS No. 90779-46-7

3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide

Cat. No. B1297030
CAS RN: 90779-46-7
M. Wt: 227.2 g/mol
InChI Key: DVKWMYALCCTNKN-UHFFFAOYSA-N
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Description

“3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide”, also known as OATD, is a heterocyclic organic compound. It is used as a food additive and sweetener . Its molecular formula is C8H5NO5S, and its molecular weight is 227.19 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H5NO5S . For more detailed structural information, such as NMR, HPLC, LC-MS, UPLC, etc., you may need to refer to specialized databases or resources .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.19 . It should be stored in a dry room at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available resources .

Scientific Research Applications

Pharmaceutical Sciences

  • Application : The compound is used in the synthesis of Sulfamoyl Benzoic Acid (SBA) analogues . These analogues are specific agonists of the LPA2 receptor, which mediates antiapoptotic and mucosal barrier-protective effects in the gut .
  • Method of Application : The synthesis of the SBA analogues involves several steps. One of the steps involves the production of 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)-3-oxo-2,3-dihydrobenzo-[d]isothiazole-6-carboxylic acid 1,1-dioxide .
  • Results : The synthesized SBA analogues have shown subnanomolar agonist activity specific to the LPA2 receptor . This suggests potential applications in the treatment of conditions related to gut health.

Food Additives

  • Application : The compound is structurally similar to saccharin , a widely used artificial sweetener. Saccharin is a type of food additive and is used as a sweetener .
  • Method of Application : Saccharin is typically used in the food industry to sweeten products without adding calories. It is often used in combination with other artificial sweeteners to produce a more sugar-like taste .

Chemical Industry

  • Application : The compound is structurally similar to certain chemicals used in the chemical industry . These chemicals are often used as intermediates in the synthesis of other compounds .
  • Method of Application : The specific method of application would depend on the particular synthesis process being used. This could involve various chemical reactions, including condensation, reduction, oxidation, etc .
  • Results : The results would depend on the specific synthesis process and the desired end product. In general, these chemicals are used to produce a wide range of products in the chemical industry .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the following precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The hazard statements include H302, H315, H319, H335 .

properties

IUPAC Name

1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5S/c10-7-5-2-1-4(8(11)12)3-6(5)15(13,14)9-7/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKWMYALCCTNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326592
Record name NSC602923
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide

CAS RN

90779-46-7
Record name NSC602923
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Patil, JI Fells, E Szabó, KG Lim… - Journal of medicinal …, 2014 - ACS Publications
Lysophosphatidic acid (LPA) is a growth factor-like mediator and a ligand for multiple GPCR. The LPA 2 GPCR mediates antiapoptotic and mucosal barrier-protective effects in the gut. …
Number of citations: 13 pubs.acs.org

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